molecular formula C15H16N6O2S B2730358 N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide CAS No. 2034509-32-3

N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide

Cat. No.: B2730358
CAS No.: 2034509-32-3
M. Wt: 344.39
InChI Key: VSRRCMJDJQMWNP-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide is a complex organic compound that combines multiple functional groups. The structure includes a thiophene ring, an oxadiazole moiety, a triazole ring, and a cyclobutanecarboxamide group. This compound’s multifaceted nature makes it valuable for various scientific applications, particularly in drug discovery and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: : The synthesis begins with the construction of the thiophene ring, followed by the formation of the 1,2,4-oxadiazole ring through a cyclization reaction involving nitrile oxides and nitriles.

  • Triazole Formation: : The triazole ring is introduced using a Huisgen cycloaddition reaction between an alkyne and an azide.

  • Linking: : The thiophene-oxadiazole system is linked to the triazole via an ethylene bridge formed through alkylation.

  • Cyclobutanecarboxamide Group:

Industrial Production Methods

In an industrial setting, this compound might be synthesized using automated systems that ensure high yield and purity. The process involves:

  • Reactant Preparation: : Sourcing and purifying starting materials.

  • Reaction Optimization: : Scaling up the reactions with optimal conditions (temperature, pressure, catalysts).

  • Purification: : Using techniques such as chromatography and recrystallization to obtain the final compound in pure form.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions at the thiophene and triazole rings.

  • Reduction: : Reduction can occur primarily at the oxadiazole moiety.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly on the thiophene and triazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides, with catalysts like palladium or copper salts.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones from the thiophene ring.

  • Reduction Products: : Reduced forms of the oxadiazole ring.

  • Substitution Products: : Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : Acts as a ligand in catalytic reactions.

Biology

  • Drug Discovery: : Potential pharmacophore for designing new drugs targeting various biological pathways.

  • Biomolecular Probes: : Utilized in labeling and tracking biological molecules.

Medicine

  • Antimicrobial Agents: : Exhibits properties that can be harnessed for developing new antibiotics.

  • Cancer Research:

Industry

  • Materials Science: : Used in developing new polymers and materials with specific properties.

  • Agricultural Chemicals:

Mechanism of Action

N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide exerts its effects through interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets via hydrogen bonding, hydrophobic interactions, and π-π stacking, modulating their activity. The pathways involved may include inhibition of enzymatic activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)butanamide

  • N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)hexanamide

Uniqueness

N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide stands out due to its cyclobutanecarboxamide group, which introduces a unique ring strain and rigidity, potentially enhancing its binding affinity and specificity for biological targets compared to similar compounds with different aliphatic groups.

Properties

IUPAC Name

N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c22-14(10-2-1-3-10)16-5-6-21-8-12(18-20-21)15-17-13(19-23-15)11-4-7-24-9-11/h4,7-10H,1-3,5-6H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRRCMJDJQMWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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